Tris(tert-butoxy)silanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Silica Deposition

One of the most prominent applications of Tris(tert-butoxy)silanol is as a precursor for the deposition of silica thin films. These films have diverse applications in microelectronics, optics, and materials science []. When heated or subjected to specific chemical treatments, TBS undergoes hydrolysis and condensation, leading to the formation of a silica network []. The controlled nature of this process allows researchers to create thin films with desired properties, such as thickness, density, and refractive index [].

Synthesis of Metal Silicates

Due to its reactivity with various metal alkyl amides, Tris(tert-butoxy)silanol plays a role in the vapor deposition of metal silicates. This technique allows for the creation of thin films containing specific metal elements embedded within a silica matrix []. These films exhibit unique properties depending on the incorporated metal, finding applications in photocatalysis, gas sensing, and electronic devices [].

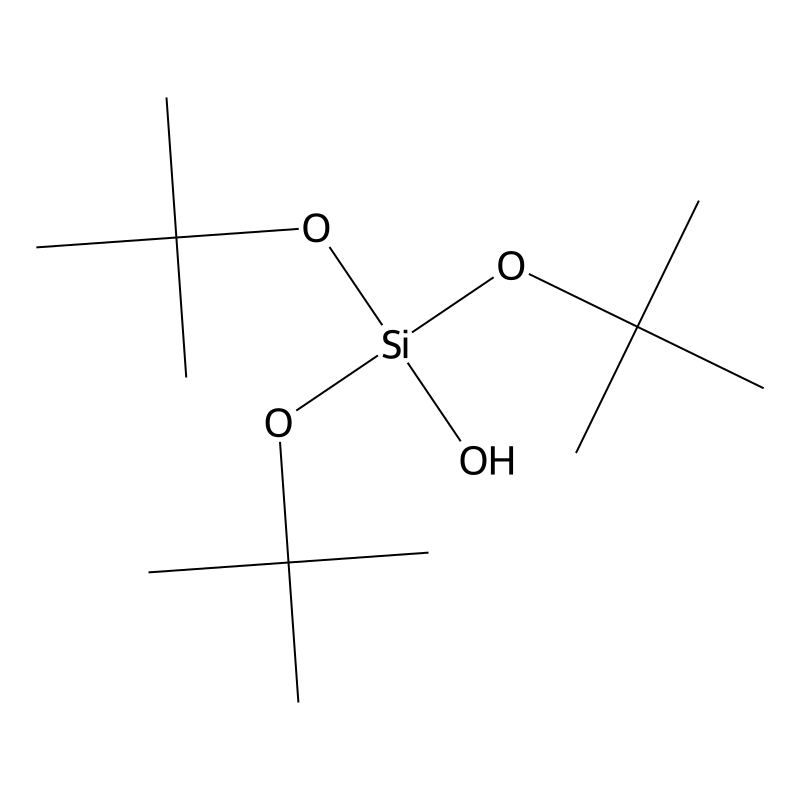

Tris(tert-butoxy)silanol is a silicon-based compound characterized by the presence of three tert-butoxy groups attached to a silicon atom, resulting in the chemical formula C₁₂H₂₈O₄Si. This compound is notable for its unique structure, which includes a silanol functional group. It is typically a colorless liquid and has garnered attention for its role in various chemical processes, particularly in the formation of silicon oxide films through chemical vapor deposition.

- Flammability: Flammable liquid, ignites readily [].

- Toxicity: Limited data available, handle with care following standard laboratory procedures for organic chemicals [].

- Reactivity: Reacts with moisture and strong oxidizing agents [].

Safety Precautions

Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling TBOS [].

- Alcoholysis Reaction: It can be synthesized through the alcoholysis of silicon disulfide, where tert-butanol reacts with silicon disulfide to yield tris(tert-butoxy)silanol and hydrogen sulfide as a byproduct:3\text{ CH}_3\text{ }_3\text{COH}+\text{SiS}_2\rightarrow [\text{ CH}_3\text{ }_3\text{CO}]_3\text{SiSH}+\text{H}_2\text{S}$$[1].

- Chemical Vapor Deposition: Upon exposure to silicon surfaces, tris(tert-butoxy)silanol undergoes self-limiting reactions that lead to the formation of ultra-thin silicon oxide films, which are essential in semiconductor manufacturing .

Tris(tert-butoxy)silanol finds applications primarily in:

- Chemical Vapor Deposition: It is widely used in the semiconductor industry for producing thin films of silicon oxide, which are crucial for electronic devices .

- Material Science: The compound serves as a precursor for various silicon-based materials, contributing to advancements in nanotechnology and materials engineering.

Interaction studies concerning tris(tert-butoxy)silanol have primarily focused on its coordination chemistry with metal ions. The compound can coordinate through both sulfur and oxygen donor atoms, facilitating its use in metal complexation and catalysis. Specific studies have explored its behavior in aqueous solutions and its interactions with various metal complexes, highlighting its potential as a ligand .

Tris(tert-butoxy)silanol shares similarities with several other silanol and siloxane compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Tris(trimethylsilyl)amine | Contains three trimethylsilyl groups | Used in organic synthesis as a silylating agent |

| Triethylsilane | Contains three ethyl groups | Commonly used as a reducing agent |

| Tris(phenylsilyl)amine | Contains three phenyl groups | Known for its stability and electronic properties |

| Trimethylsilanol | Contains three methyl groups | Simpler structure; used in silicone production |

Tris(tert-butoxy)silanol is unique due to its specific tert-butoxy functionalization and its effective role in film deposition processes, distinguishing it from other silanol derivatives that may not exhibit similar reactivity or applications.

First Synthesis and Characterization

TBS was first synthesized in the late 20th century through the alcoholysis of silicon tetrachloride with tert-butanol in the presence of a base, such as pyridine. Early methodologies focused on optimizing yield and purity, with the tert-butoxy groups providing steric protection to the reactive silanol (-SiOH) group. Initial characterization via nuclear magnetic resonance (NMR) and mass spectrometry confirmed its molecular structure: $$ \text{((CH}3\text{)}3\text{CO)}_3\text{SiOH} $$.

Evolution of Synthetic Methodologies

Subsequent advancements introduced mixed alkoxysilanols, such as bis(tert-butoxy)(isopropoxy)silanol, to enhance vapor pressure and processability in deposition systems. For example, replacing one tert-butoxy group with isopropoxy increased vapor pressure tenfold, addressing limitations posed by TBS’s solid state at room temperature. These innovations expanded TBS’s utility in industrial applications, particularly in ALD and chemical vapor deposition (CVD).

Milestone Developments

- 1997: TBS demonstrated efficacy as a single-source precursor for zirconia- and hafnia-silica composites, achieving homogeneous films at <500°C.

- 2004: Stepwise synthesis of siloxane chains using TBS and dichlorosilane established its role in polymer chemistry.

- 2006: Rare-earth metal alkyl TBS complexes exhibited notable hydrosilylation activity, broadening catalytic applications.

- 2021: Defect engineering in zeolites highlighted TBS’s potential in tailoring microporous materials.

Alcoholysis Approaches

Alcoholysis represents one of the most direct and efficient synthetic routes for the preparation of tris(tert-butoxy)silanol. This methodology involves the substitution of chlorine atoms in chlorosilane precursors with tert-butoxy groups through nucleophilic substitution reactions . The fundamental approach utilizes the reaction between silicon tetrachloride and tert-butanol in the presence of a base catalyst, typically pyridine, to achieve controlled substitution patterns [13].

The alcoholysis process proceeds through a stepwise mechanism where each chlorine atom is sequentially replaced by a tert-butoxy group [13]. The steric bulk of the tert-butyl groups plays a crucial role in controlling the reaction selectivity, preventing over-substitution and enabling the formation of the desired tris-substituted product [13]. Research has demonstrated that the use of bulky alcohols such as tert-butanol in the initial substitution step prevents further substitution of chloro ligands, allowing for quantitative conversion of silicon tetrachloride into the desired alkoxychlorosilane intermediates [13].

The reaction conditions for alcoholysis typically require anhydrous environments and temperatures ranging from -20°C to room temperature [13]. The presence of pyridine not only serves as a base to neutralize the hydrogen chloride formed during the reaction but also helps to activate the silicon center toward nucleophilic attack [13]. The stoichiometric control of reagents is essential to achieve the desired substitution pattern and prevent the formation of unwanted byproducts [13].

Iron(II) complexes have been successfully prepared using alcoholysis reactions with tris(tert-butoxy)silanol, demonstrating the versatility of this synthetic approach [9]. The alcoholysis of iron(II) mesityl compounds in pyridine using sterically varied phenols and silanols has yielded well-characterized mononuclear complexes [9]. These studies have shown that the steric properties of the alkoxy groups significantly influence the coordination behavior and stability of the resulting metal complexes [9].

Hydrolysis of Chlorosilanes and Related Compounds

The hydrolysis of chlorosilanes provides an alternative synthetic pathway for tris(tert-butoxy)silanol preparation, particularly when starting from partially substituted chlorosilane intermediates [14]. This approach involves the controlled hydrolysis of tris(tert-butoxy)chlorosilane precursors under carefully managed conditions to introduce the silanol functionality while preserving the tert-butoxy substituents [14].

The hydrolysis mechanism proceeds through the nucleophilic attack of water molecules on the silicon center, leading to the displacement of chloride ions and the formation of silicon-oxygen bonds [14]. The kinetics of hydrolysis are significantly influenced by the steric environment around the silicon atom, with bulky tert-butoxy groups providing substantial protection against unwanted hydrolysis reactions [36]. Comparative studies have revealed that compounds bearing tert-butoxy substituents exhibit remarkable stability against hydrolysis compared to less sterically hindered analogues [36].

Germanium-containing precursors have demonstrated the utility of hydrolysis reactions in the synthesis of tris(tert-butoxy)silanol derivatives [30]. The competitive hydrolysis of germanium-silicon bonds in mixed systems has been observed to produce significant amounts of tris(tert-butoxy)silanol as a byproduct [16] [30]. These observations highlight the importance of reaction conditions and the inherent reactivity differences between various silicon-containing bonds [16] [30].

The hydrolysis process requires careful control of water addition and reaction temperature to prevent unwanted side reactions such as condensation and polymerization [14]. The formation of hydrogen chloride during hydrolysis necessitates the use of appropriate neutralizing agents or controlled pH conditions to maintain reaction selectivity [14]. Research has shown that the presence of coordinating solvents such as tetrahydrofuran can influence the hydrolysis rate and product distribution [14].

Oxidative Methods from Silyl Hydrides

Oxidative synthesis methods represent an emerging and environmentally favorable approach for the preparation of tris(tert-butoxy)silanol from silyl hydride precursors [15]. This methodology has gained significant attention due to its potential for selective silanol formation under mild reaction conditions [15]. The enzymatic oxidation of silanes to silanols using cytochrome P450 monooxygenases has been successfully demonstrated as a novel biotechnological approach [15].

The enzymatic oxidation process utilizes wild-type cytochrome P450 monooxygenase from Bacillus megaterium, which exhibits promiscuous activity for the oxidation of hydrosilanes to yield silanols [15]. Directed evolution techniques have been applied to enhance this non-native activity, creating highly efficient catalysts for selective silane oxidation under mild conditions with oxygen as the terminal oxidant [15]. The evolved enzymes demonstrate remarkable selectivity, leaving carbon-hydrogen bonds in the silane substrates untouched while specifically targeting silicon-hydrogen bonds [15].

Computational studies have revealed that the enzymatic catalysis proceeds through hydrogen atom abstraction followed by radical rebound, similar to the native carbon-hydrogen hydroxylation mechanism of P450 enzymes [15]. This mechanistic understanding has provided valuable insights into the design of improved biocatalysts for silanol synthesis [15]. The biotransformation does not lead to disiloxane formation, which is a common problem in traditional silanol syntheses [15].

The oxidative approach offers several advantages over conventional synthetic methods, including the use of oxygen as a clean oxidant, operation under ambient conditions, and high selectivity for silanol formation [15]. The enzymatic process eliminates the need for harsh chemical oxidants and reduces the formation of unwanted byproducts [15]. Research has demonstrated that this biotechnological approach can extend nature's catalytic repertoire to include silicon-containing substrates [15].

Manufacturing Scale Considerations

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of tris(tert-butoxy)silanol follows well-established protocols that prioritize purity and yield optimization [2] [5]. The most commonly employed laboratory method involves the controlled alcoholysis of silicon tetrachloride with tert-butanol in the presence of pyridine as a base catalyst [13]. The reaction is typically conducted in a three-neck flask equipped with appropriate safety measures to handle the evolution of hydrogen chloride gas [13].

The standard laboratory protocol begins with the preparation of bis(tert-butoxy)dichlorosilane through the reaction of silicon tetrachloride with two equivalents of tert-butanol at low temperatures [13]. The reaction mixture is maintained at temperatures below -20°C using a dry ice and isopropanol bath to control the reaction rate and minimize side reactions [13]. The subsequent addition of isopropanol and pyridine generates significant amounts of pyridine hydrochloride precipitate, which is removed through filtration [13].

Quality control measures in laboratory synthesis include nuclear magnetic resonance spectroscopy to confirm structural integrity and gas chromatography to assess purity levels [7]. The final product typically exhibits purity levels exceeding 99.5% when proper synthetic protocols are followed [7]. Crystallization from appropriate solvents at low temperatures provides additional purification and helps achieve the high purity standards required for research applications [7].

Storage and handling protocols for laboratory-scale preparations emphasize the moisture-sensitive nature of tris(tert-butoxy)silanol [19]. The compound must be stored under dry, inert atmospheres with nitrogen containing less than 5 parts per million of moisture and air [19]. Specialized packaging in glass bottles with appropriate sealing mechanisms ensures long-term stability and prevents degradation [7].

Industrial Scale Production Challenges

Industrial scale production of tris(tert-butoxy)silanol presents several significant challenges related to process economics, safety considerations, and quality consistency [17]. The scalability of laboratory synthetic methods requires substantial modifications to accommodate larger reaction volumes while maintaining product quality and safety standards [17]. The handling of silicon tetrachloride and the management of hydrogen chloride byproducts pose particular challenges in industrial settings [14].

Economic considerations play a crucial role in industrial production strategies, with the cost of tert-butanol and the need for anhydrous reaction conditions contributing significantly to overall production costs [17]. The requirement for specialized equipment capable of handling corrosive reagents and maintaining strict moisture control adds to capital investment requirements [17]. Process optimization studies have focused on developing more cost-effective synthetic routes while maintaining product specifications [17].

The vapor deposition applications of tris(tert-butoxy)silanol have driven increased demand in the semiconductor and materials science industries [23] [26]. This growing market demand has necessitated the development of reliable industrial production capabilities to support atomic layer deposition and chemical vapor deposition applications [23] [26]. The high purity requirements for these applications, often exceeding 99.999%, present additional challenges for industrial production [2].

Environmental considerations associated with industrial production include the management of chlorinated byproducts and the implementation of appropriate waste treatment systems [17]. The development of greener production methods has become a priority for industrial manufacturers seeking to reduce environmental impact while maintaining economic viability [17]. Integration of artificial intelligence and process optimization technologies has shown promise for improving production efficiency and reducing waste generation [17].

Purification and Quality Control Methodologies

Purification of tris(tert-butoxy)silanol requires specialized techniques that account for the compound's moisture sensitivity and thermal properties [7] [19]. The primary purification method involves distillation under reduced pressure, with boiling points ranging from 205-210°C at atmospheric pressure [2] [5]. Fractional distillation provides superior separation of impurities and enables the achievement of high purity levels required for advanced applications [7].

Quality control methodologies encompass multiple analytical techniques to ensure product specifications are met consistently [7]. Gas chromatography serves as the primary method for purity determination, with typical specifications requiring purity levels of 99.5% or higher [7]. Nuclear magnetic resonance spectroscopy provides structural confirmation, with characteristic silicon-29 signals confirming the presence of the tris(tert-butoxy)silanol structure [7].

Advanced analytical techniques include mass spectrometry for molecular weight confirmation and infrared spectroscopy for functional group identification [7]. The moisture content analysis is particularly critical given the compound's sensitivity to hydrolysis, with water content typically maintained below specified limits [19]. Thermal analysis methods such as thermogravimetric analysis provide information about thermal stability and decomposition behavior [19].

Certificates of analysis accompany each production batch, documenting compliance with established specifications for purity, water content, and other critical parameters [2] [7]. Traceability systems ensure that each batch can be tracked from raw materials through final product delivery [7]. Quality assurance protocols include regular calibration of analytical instruments and participation in proficiency testing programs to maintain analytical accuracy [7].

Green Chemistry and Sustainable Synthesis

Atom Economy Considerations

Atom economy represents a fundamental principle in the evaluation of synthetic efficiency for tris(tert-butoxy)silanol production [38]. The traditional alcoholysis route exhibits moderate atom economy due to the formation of hydrogen chloride as a stoichiometric byproduct [13]. Theoretical calculations indicate that the conversion of silicon tetrachloride and tert-butanol to tris(tert-butoxy)silanol generates significant quantities of hydrogen chloride waste, reducing the overall atom efficiency of the process [13].

The enzymatic oxidation approach demonstrates superior atom economy compared to traditional synthetic methods [15]. The biotechnological route utilizes oxygen as the sole oxidant, incorporating atmospheric oxygen directly into the product while minimizing waste generation [15]. This approach aligns with green chemistry principles by maximizing the incorporation of starting materials into the final product [15].

Comparative analysis of different synthetic pathways reveals significant variations in atom economy performance [41]. The protonolysis route, while effective for metal complex formation, generates organic byproducts that reduce overall atom efficiency [31]. Alternative synthetic strategies that minimize byproduct formation have been identified as priority areas for further development [41].

Process intensification strategies have been explored to improve atom economy through integration of reaction and separation operations [41]. The implementation of reactive distillation concepts could potentially reduce waste generation while simultaneously achieving product purification [34]. These integrated approaches represent promising directions for sustainable process development [41].

Alternative Reagents and Conditions

The development of alternative reagents and reaction conditions has emerged as a key focus area for sustainable tris(tert-butoxy)silanol synthesis [38] [39]. Bio-based solvents derived from renewable resources offer potential replacements for traditional organic solvents used in synthetic processes [39] [40]. Research has demonstrated that 2-methyltetrahydrofuran, derived from agricultural waste such as corncobs and bagasse, can serve as an effective replacement for conventional ethereal solvents [39].

Solvent-free synthesis approaches have gained attention as environmentally beneficial alternatives to traditional solution-based methods [40]. These approaches eliminate solvent-related environmental impacts while potentially improving reaction efficiency through increased reactant concentrations [40]. The development of solid-state reaction conditions could provide additional advantages in terms of waste reduction and process simplification [40].

Ionic liquids have been investigated as alternative reaction media for silicon chemistry applications [40]. These solvents offer unique properties including negligible vapor pressure, thermal stability, and tunable solvent characteristics [40]. The use of ionic liquids could potentially improve reaction selectivity while reducing environmental impact through solvent recovery and reuse [40].

Supercritical carbon dioxide has been explored as an environmentally benign reaction medium for organosilicon synthesis [40]. This approach offers advantages including easy product separation, solvent recyclability, and elimination of toxic organic solvents [40]. The development of supercritical fluid-based processes represents a promising direction for sustainable manufacturing [40].

Environmental Impact Assessment

Comprehensive environmental impact assessment of tris(tert-butoxy)silanol synthesis requires evaluation of multiple factors including raw material sourcing, energy consumption, waste generation, and product lifecycle considerations [17]. Life cycle assessment methodologies have been applied to compare different synthetic routes and identify opportunities for environmental impact reduction [38].

The traditional chlorosilane-based synthesis route generates significant quantities of hydrogen chloride waste, requiring appropriate treatment and disposal systems [14]. The environmental burden associated with hydrogen chloride management includes both direct treatment costs and potential atmospheric emissions if not properly controlled [14]. Alternative synthetic routes that minimize or eliminate chlorinated byproducts offer potential advantages from an environmental perspective [15].

Energy consumption analysis reveals that the requirement for anhydrous reaction conditions and low-temperature processing contributes significantly to the overall environmental footprint [13]. The implementation of energy-efficient process designs and heat integration strategies could reduce energy requirements while maintaining product quality [17]. Renewable energy integration represents an additional opportunity for environmental impact reduction [17].

Waste minimization strategies focus on the development of closed-loop processes that enable byproduct recovery and reuse [17]. The conversion of hydrogen chloride byproducts into useful chemicals or the development of alternative synthetic routes that avoid chlorinated intermediates represent priority areas for sustainable process development [40]. The integration of green chemistry principles throughout the entire production chain offers the greatest potential for environmental impact reduction [42].

Data Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₈O₄Si | [3] [5] [7] |

| Molecular Weight | 264.43 g/mol | [3] [5] [7] |

| CAS Number | 18166-43-3 | [3] [5] [7] |

| Melting Point | 63-65°C | [2] [5] [7] |

| Boiling Point | 205-210°C | [2] [5] |

| Appearance | White crystals or powder | [7] |

| Solubility | Organic solvents (moisture sensitive) | [19] |

| Stability | Stable under dry, inert atmosphere | [19] |

| Chemical Structure | ((CH₃)₃CO)₃SiOH | [2] [5] |

| Assay (Purity) | 99.5-99.999% | [2] [5] [7] |

Table 1: Physical and Chemical Properties of Tris(tert-butoxy)silanol

| Synthesis Method | Starting Materials | Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Alcoholysis of Chlorosilanes | Chlorosilanes + tert-butanol | Anhydrous, base catalyst | Direct substitution, high yields | [13] |

| Hydrolysis of Silicon Tetrachloride | SiCl₄ + tert-butanol + pyridine | Low temperature (-20°C), inert atmosphere | Controlled substitution patterns | [13] |

| Protonolysis Reactions | Metal alkyl complexes + (tBuO)₃SiOH | Pentane solvent, controlled stoichiometry | Clean product formation | [8] [31] |

| Metal Alkoxide Exchange | Metal alkoxides + silanols | THF solvent, salt metathesis | Metal complex formation | [12] [30] |

| Enzymatic Oxidation | Silanes + P450 enzymes | Mild conditions, oxygen oxidant | Selective, environmentally friendly | [15] |

Table 2: Synthesis Methods for Tris(tert-butoxy)silanol

| Application | Co-reactants | Temperature Range | Film Properties | Growth Rate | Reference |

|---|---|---|---|---|---|

| Atomic Layer Deposition | Trimethyl-aluminum | 150-275°C | Conformal, uniform thickness | 1.6-2.3 nm/cycle | [24] [28] |

| Chemical Vapor Deposition | Metal alkyl amides | 250-350°C | Smooth, pinhole-free | Variable | [27] [29] |

| Metal Silicate Film Deposition | Tetrakis(dimethylamino)hafnium | 250-350°C | Amorphous metal silicates | Controlled stoichiometry | [23] [26] [27] |

| Silicon Dioxide Thin Films | Ozone, water | 200-300°C | High-quality SiO₂ | Self-limiting | [24] [28] |

| Precursor for Ceramic Materials | Various metal compounds | 100-700°C | Carbon-free ceramics | Temperature dependent | [20] [32] |

Protonolysis Mechanisms

Protonolysis reactions of tris(tert-butoxy)silanol represent fundamental transformations that provide insights into silicon-carbon bond activation processes. Recent mechanistic investigations have revealed that these reactions proceed through complex, multi-step pathways rather than simple bimolecular processes.

The mechanistic landscape for silanol protonolysis involves two primary pathways: the concerted electrophilic substitution mechanism (SE2) and the oxidative mechanism (SE(ox)). Variable kinetic isotope effects (KIE) ranging from 6 to 18 have been observed, with the magnitude depending on reaction concentration. This concentration-dependent behavior provides compelling evidence against single-step mechanisms and supports multi-molecular, multi-step reaction pathways.

In the SE2 mechanism, direct electrophilic attack by an acidic proton on the silicon-carbon σ bond generates a three-centered transition state, forming a methane σ-complex in a single step. The conjugate base subsequently displaces methane through associative displacement. Alternatively, the SE(ox) mechanism involves oxidative addition of the acid to form a silicon(IV) hydride intermediate, followed by reductive elimination.

Detailed kinetic analysis has demonstrated that protonolysis reactions require at least two equivalents of acid for complete conversion, with approximately second-order dependence on acid concentration. The second acid molecule likely serves to stabilize trifluoroacetate anions in solution, facilitating formation of five-coordinate intermediates necessary for the oxidative pathway.

Table 1: Protonolysis Mechanism Characteristics

| Mechanism Type | KIE Range | Acid Equivalents | Rate Dependence | Stereochemistry |

|---|---|---|---|---|

| SE2 (Concerted) | 6-18 | 1 | First-order [Si] | Retention/Inversion |

| SE(ox) (Oxidative) | 6-18 | 2 | Second-order [acid] | Retention/Inversion |

| Multi-step pathway | Variable | ≥2 | Complex kinetics | Mixed |

Nucleophilic Substitution Pathways

Nucleophilic substitution at silicon centers in tris(tert-butoxy)silanol derivatives follows distinct mechanistic pathways that differ fundamentally from carbon analogs. The stereochemical outcome depends critically on the polarizability of the leaving group and the "hardness" or "softness" of the attacking nucleophile.

Two primary stereochemical pathways have been identified: retention and inversion of configuration at the silicon center. The retention mechanism typically involves frontal attack by the nucleophile, forming trigonal bipyramidal or tetragonal pyramidal intermediates of similar energies. This pathway is favored when the leaving group has high polarizability and the nucleophile exhibits "hard" Lewis base character.

The inversion mechanism proceeds through backside attack, analogous to SN2 reactions at carbon, but with formation of pentacoordinate silicon intermediates. This pathway becomes dominant with "soft" nucleophiles and less polarizable leaving groups. The transition between these mechanisms can be influenced by solvent effects, with coordinating solvents favoring retention pathways.

For tris(alkoxy)silanol systems, the presence of multiple electronegative substituents creates a highly electrophilic silicon center that readily accommodates nucleophilic attack. The reaction proceeds through formation of hexacoordinate silicate intermediates, where the silicon center adopts an expanded coordination sphere. These intermediates exhibit enhanced reactivity due to the increased electron density distribution across the ligand framework.

Experimental evidence from stereochemical studies reveals that organometallic nucleophiles such as organolithium and Grignard reagents display distinct selectivity patterns. Hard organolithium compounds generally promote retention of configuration, while softer Grignard reagents favor inversion pathways. The selectivity can be modulated by choice of solvent, with tetrahydrofuran increasing the "hardness" of nucleophiles through enhanced solvation of the metal center.

Si-C Bond Cleavage Mechanisms

Silicon-carbon bond cleavage in tris(tert-butoxy)silanol represents a critical transformation that enables diverse synthetic applications. The fundamental mechanism involves electrophilic cleavage through pentacoordinate and hexacoordinate silicon intermediates, overturning the traditional view that Si-C bonds are resistant to oxidative cleavage.

The key mechanistic insight involves formation of hypercoordinate silicon species that activate the Si-C bond toward electrophilic attack. Introduction of electronegative groups enhances the Lewis acidity of the silicon center, facilitating formation of pentacoordinate complexes. These intermediates possess ten electrons around silicon, with the excess electron density distributed onto the ligands, thereby increasing electron density on organic substituents and rendering the Si-C bond susceptible to electrophilic cleavage.

Hydrogen peroxide oxidation represents the most synthetically useful Si-C bond cleavage method for tris(alkoxy)silanol systems. The reaction requires the presence of fluoride ion as an activator, which converts silicon species to the activated pentacoordinate state. The mechanism proceeds with retention of configuration at the carbon center, indicating an intramolecular front-side attack pathway.

Table 2: Si-C Bond Cleavage Mechanisms

| Oxidant | Mechanism | Configuration | Fluoride Required | Products |

|---|---|---|---|---|

| H₂O₂/F⁻ | Pentacoordinate intermediate | Retention | Yes | Alcohols + silanols |

| I₂ | Electrophilic attack | Mixed | No | Alkyl iodides |

| Peracids | Hexacoordinate pathway | Retention | Optional | Alcohols |

The remarkable discovery that Si-C bonds can be cleaved under mild conditions using hydrogen peroxide has opened new synthetic pathways. Control experiments using isolated pentacoordinate diorganotrifluorosilicates confirmed that these species are the actual reactive intermediates. The pentacoordinate silicates undergo cleavage readily without additional fluoride ion, demonstrating their enhanced reactivity compared to tetracoordinate analogs.

Recent advances have identified chemoselective cleavage protocols using iodine tris(trifluoroacetate), which enables selective activation of unactivated tetraalkylsilanes. The reaction proceeds through concerted transfer of alkyl groups from silicon to the iodine(III) center, accompanied by Si-O bond formation. This method tolerates various polar functional groups and provides access to highly stable synthetic precursors.

Coordination Chemistry

η²-Bridging Coordination Modes

The tris(tert-butoxy)silanolate ligand system exhibits remarkable coordination versatility, particularly in its ability to adopt η²-bridging coordination modes that facilitate unique reactivity patterns. This hemilabile binding characteristic allows the ligand to unlock coordination sites in the presence of reactive small molecules, enabling activation processes that would be impossible with conventional ligand frameworks.

Structural studies reveal that tris(tert-butoxy)silanolate ligands coordinate through κ²-binding modes, where two oxygen atoms from different tert-butoxy groups interact with the metal center while the silanol oxygen provides additional stabilization. This coordination arrangement creates a pseudo-octahedral geometry around metal centers while maintaining sufficient flexibility to accommodate substrate binding.

The hemilabile nature of these ligands has been demonstrated in molybdenum(III) complexes, where coordinatively saturated octahedral structures retain high reactivity toward dinitrogen and other small molecules. The dual binding mode allows rapid equilibration between saturated and unsaturated coordination states, with the tris(tert-butoxy)silanolate ligands functioning as "coordination switches" that respond to the presence of incoming substrates.

Mechanistic investigations using density functional theory calculations have elucidated the thermodynamic basis for this hemilabile behavior. The energy difference between κ²- and κ¹-binding modes is relatively small (typically 10-20 kJ/mol), allowing facile interconversion under mild conditions. This energetic accessibility enables the ligand system to adapt its coordination mode based on the electronic and steric requirements of bound substrates.

Table 3: Coordination Mode Characteristics

| Coordination Mode | Denticity | Metal Geometry | Hemilability | Substrate Access |

|---|---|---|---|---|

| κ²-bridging | Bidentate | Pseudo-octahedral | High | Facile |

| κ¹-terminal | Monodentate | Various | Medium | Moderate |

| μ-bridging | Varies | Dinuclear | Low | Limited |

The synthetic utility of η²-bridging coordination has been demonstrated in catalytic dinitrogen reduction, where the ability to generate open coordination sites without ligand dissociation proves crucial. Traditional strongly binding ligands require complete dissociation to create reactive sites, often leading to catalyst decomposition. In contrast, the hemilabile tris(tert-butoxy)silanolate system maintains ligand coordination while providing access to the metal center.

Terminal Coordination Behavior

Terminal coordination of tris(tert-butoxy)silanol occurs through monodentate binding of the silanol oxygen to metal centers, creating distinctive structural and electronic environments. The longer Si-O bonds (typically 1.63-1.65 Å) compared to C-O bonds in alcohols contribute to enhanced steric modulation and unique coordination geometries.

Single-crystal X-ray diffraction studies of rare-earth metal complexes reveal that silanolate ligands adopt η¹-terminal coordination modes when crown ether co-ligands are present. The silanolate oxygen binds directly to the metal center with Si-O-M angles ranging from 130-140°, significantly different from the tetrahedral angles observed in uncomplexed silanols.

The electronic properties of terminal silanol coordination differ markedly from alcohol analogs due to back-bonding interactions between oxygen lone pairs and silicon σ* orbitals. These interactions increase the Lewis acidity of the metal center compared to alkoxide complexes, as demonstrated by enhanced reactivity toward electrophilic substrates.

Computational studies using density functional theory have revealed that terminal silanol coordination involves significant orbital mixing between metal d-orbitals and silicon-centered molecular orbitals. This mixing creates a more covalent bonding interaction than typically observed with oxygen-donor ligands, resulting in shorter metal-oxygen distances and enhanced thermodynamic stability.

The conformational flexibility of terminal silanol ligands enables adaptation to various metal coordination environments. Unlike rigid ligand frameworks, the tris(tert-butoxy) substituents can adopt multiple conformations to minimize steric interactions while maintaining optimal metal-oxygen bonding geometry. This flexibility proves particularly important in asymmetric catalysis applications where precise substrate orientation is required.

Table 4: Terminal Coordination Parameters

| Metal Center | M-O Distance (Å) | Si-O-M Angle (°) | Binding Mode | Electronic Effect |

|---|---|---|---|---|

| Rare earth | 2.28-2.50 | 130-140 | η¹-terminal | σ-donation |

| Transition metal | 1.95-2.15 | 125-135 | η¹-terminal | π-back-bonding |

| Main group | 1.80-2.00 | 140-150 | η¹-terminal | Ionic |

Crown Ether Complex Formation

The formation of crown ether complexes involving tris(tert-butoxy)silanol derivatives represents an emerging area that bridges silicon chemistry with supramolecular coordination. Silicon analogs of crown ethers have been synthesized through metal-templated Si-O bond activation processes, creating macrocyclic frameworks with unique coordination properties.

The synthetic approach involves oligomerization of cyclic disiloxane precursors in the presence of gallium(III) iodide and various s-block metal iodides. The metal cations serve as templates while the anions function as nucleophiles, enabling controlled ring-opening and subsequent cyclization to form larger silicon-based macrocycles. This process represents the first general method for synthesizing exclusively silicon-based crown ether analogs.

Structural characterization reveals that these silicon crown ethers adopt conformations similar to their carbon analogs but with enhanced flexibility due to the longer Si-O bonds. The complexes exhibit strong binding to alkali and alkaline earth metal cations, with selectivity patterns that depend on the ring size and the ionic radius of the guest cation.

The coordination behavior of silicon crown ethers differs significantly from traditional crown ethers due to the presence of multiple siloxane linkages. These linkages can adopt various conformations, allowing the macrocycle to optimize its cavity size for different guest cations. The resulting complexes often exhibit unique structural features, including sandwich-type coordination where the metal cation is bound by two crown ether molecules.

Table 5: Crown Ether Complex Properties

| Ring Size | Guest Cation | Binding Constant | Selectivity | Structural Type |

|---|---|---|---|---|

| 2D3 (12-membered) | Li⁺ | High | High | 1:1 complex |

| 2D4 (16-membered) | Na⁺, Mg²⁺ | Medium | Medium | 1:1 complex |

| 2D6 (24-membered) | K⁺, Ca²⁺ | Low | Low | Various |

Recent developments have focused on partially silicon-based crown ethers that combine siloxane and ethoxy units within the same macrocyclic framework. These hybrid systems offer tunable properties by varying the ratio of silicon to carbon atoms in the ring structure. The coordination chemistry of these hybrid crown ethers reveals intermediate behavior between purely organic and purely silicon-based systems.

Acid-Base Chemistry

Comparative Acidity with Alcohols

Tris(tert-butoxy)silanol exhibits significantly enhanced acidity compared to corresponding alcohols, a fundamental property that underlies much of its distinctive chemical behavior. Computational studies indicate that silanols are more acidic than methanol by approximately 22 kcal/mol, corresponding to several orders of magnitude difference in acidity constants.

The enhanced acidity originates from the greater electronegativity of silicon compared to carbon in the context of Si-O versus C-O bonds. While silicon is less electronegative than carbon on absolute scales, the Si-O bond exhibits greater ionic character, stabilizing the conjugate base siloxide anion more effectively than alkoxide anions. This stabilization effect becomes particularly pronounced in tris(alkoxy) systems where multiple electron-withdrawing alkoxy groups further enhance the acidity.

Experimental measurements using liquid chromatography methods have determined pKa values for various silanol systems. Tris(tert-butoxy)silanol analogs exhibit pKa values in the range of 3.5-4.6, placing them among the most acidic silanols characterized to date. This acidity level approaches that of carboxylic acids and significantly exceeds typical alcohol acidity (pKa ~15-16).

Table 6: Comparative Acidity Data

| Compound | pKa | Relative Acidity | Reference Conditions |

|---|---|---|---|

| Tris(tert-butoxy)silanol | 3.5-4.6 | Very High | Aqueous/MeOH |

| Trimethylsilanol | 29.8 | Low | Acetonitrile |

| Methanol | 15.5 | Reference | Aqueous |

| Phenol | 10.0 | High | Aqueous |

| Silicic acid | 9.9 | Medium | Aqueous |

The dramatic difference in acidity between tris(alkoxy)silanols and simple trialkylsilanols reflects the cumulative electron-withdrawing effects of multiple alkoxy substituents. Each alkoxy group withdraws electron density from the silicon center through both inductive and resonance effects, increasing the positive charge on silicon and enhancing the stability of the resulting siloxide anion upon deprotonation.

Surface silanol groups on silica materials exhibit a range of acidities depending on their local environment. Computational studies using density functional theory molecular dynamics have identified two distinct types of surface silanols: out-of-plane silanols with strong acidic character (pKa = 5.6) and in-plane silanols with weaker acidity (pKa = 8.5). These findings provide molecular-level understanding of silica surface reactivity and help explain the complex behavior of heterogeneous silica-based systems.

Hydrogen-Bonding Networks

The propensity of tris(tert-butoxy)silanol to form extensive hydrogen-bonding networks represents a defining characteristic that influences both its structural properties and chemical reactivity. The combination of enhanced acidity and maintained basicity creates an amphiprotic system capable of both donating and accepting hydrogen bonds within the same molecular framework.

Solid-state NMR studies have revealed complex hydrogen-bonding patterns in silanol systems, with cross-polarization dynamics providing detailed insights into the local environment of silanol groups. On silica surfaces, approximately 46-58% of surface silanols participate in hydrogen bonding either with adjacent silanol groups or with adsorbed water molecules. The remaining silanols exist as isolated, non-hydrogen-bonded sites.

The strength and geometry of hydrogen bonds involving silanols depend critically on the local structural environment. In pure silica MFI-type zeolites, four distinct types of silanol sites have been identified through combined IR and NMR spectroscopy: isolated silanols, proton-acceptor silanols, proton-donor silanols, and medium-to-strong hydrogen-bonding silanols that participate simultaneously as both donors and acceptors.

Table 7: Hydrogen-Bonding Network Characteristics

| Silanol Type | H-Bond Role | O-O Distance (Å) | IR Frequency (cm⁻¹) | Relative Population |

|---|---|---|---|---|

| Isolated | None | >3.5 | 2760 | 25-40% |

| Weak donor | Donor only | 2.8-3.2 | 2720-2740 | 30-45% |

| Strong donor | Donor/Acceptor | 2.5-2.8 | 2600-2650 | 20-35% |

| Bridging | Multiple roles | 2.4-2.7 | 2550-2600 | 5-15% |

Two-dimensional infrared spectroscopy has provided unprecedented insights into the dynamics of hydrogen-bonded silanol networks. The studies reveal transition dipole couplings between hydrogen-bonded and non-hydrogen-bonded silanol groups, creating distinctive cross-peaks in 2D-IR spectra that display interstate coherence oscillations. These observations confirm that silanol networks exhibit collective vibrational behavior rather than isolated, localized vibrations.

The formation of hydrogen-bonding networks significantly affects the chemical reactivity of silanol groups. Hydrogen bond formation between silanol groups or with other hydrogen-bond acceptors can inhibit the self-condensation reactions that typically plague silanol chemistry. This stabilization effect has important implications for the design of stable organosilicon materials and the control of sol-gel processing conditions.

Environmental effects on hydrogen-bonding networks have been studied through variable humidity experiments. At low humidity, water molecules preferentially bind to silanol groups to form strongly hydrogen-bonded droplets rather than uniform surface films. This finding challenges traditional models of surface hydration and provides new insights into the behavior of silanol-containing materials under different environmental conditions.

Lewis Base Interactions

The Lewis base properties of tris(tert-butoxy)silanol oxygen centers enable formation of coordinate bonds with various Lewis acids, creating opportunities for novel reactivity patterns and catalytic applications. The oxygen lone pairs on both the silanol group and the tert-butoxy substituents can function as electron pair donors, though they exhibit different basicities due to their distinct electronic environments.

Computational studies have demonstrated that the proton affinity of silanol oxygen atoms can be significantly enhanced through formation of tetrel bonds with small Lewis bases. When Lewis bases such as water, ammonia, or hydrogen cyanide interact with the silicon center, the proton affinity of the silanol oxygen increases by 47-153 kJ/mol, depending on the nature and number of coordinated Lewis bases.

The formation of tetrel bonds involves interaction between Lewis base lone pairs and the σ-hole on the silicon atom, creating a three-center bonding arrangement. This interaction is particularly pronounced in tris(alkoxy)silanol systems where the electron-withdrawing alkoxy groups increase the positive character of the silicon center, enhancing its Lewis acidity and ability to accept electron density from Lewis bases.

Table 8: Lewis Base Interaction Energies

| Lewis Base | Binding Energy (kJ/mol) | Proton Affinity Enhancement (kJ/mol) | Si-B Distance (Å) |

|---|---|---|---|

| H₂O | -8.5 | 47.0 | 2.96 |

| NH₃ | -12.7 | 153.4 | 2.80 |

| HCN | -10.2 | 118.7 | 3.04 |

| H₂S | -6.8 | 35.2 | 3.54 |

Experimental evidence for Lewis base interactions has been obtained through ²⁹Si NMR spectroscopy of silafluorene systems containing strained silacycles. The silicon resonances shift downfield in the presence of donor analytes, with the magnitude of the shift correlating with the basicity of the Lewis base. Association constants determined through Scatchard analysis reveal weak but measurable binding interactions, with acetonitrile showing the strongest binding (Ka = 0.12 M⁻¹).

The dual Lewis acid-base character of tris(tert-butoxy)silanol creates opportunities for bifunctional catalysis where the molecule can simultaneously activate both electrophilic and nucleophilic reaction partners. This property has been exploited in silanol polycondensation catalysis, where Lewis acidic metal centers coordinate to silanol oxygen atoms while the enhanced basicity of the system facilitates nucleophilic attack on electrophilic silicon centers.

Recent developments in Lewis superacidic silicon chemistry have identified tris(alkoxy)silanol derivatives as potential precursors to highly electrophilic silicon centers. Upon coordination to strongly Lewis basic sites, these systems can generate silicon centers with fluoride ion affinities exceeding 470 kJ/mol, placing them among the strongest Lewis acids known. This discovery opens new possibilities for activating unreactive substrates under mild conditions.